An In-Depth Technical Guide to 1,2-Dichloro-4-iodobenzene (CAS No. 20555-91-3)
An In-Depth Technical Guide to 1,2-Dichloro-4-iodobenzene (CAS No. 20555-91-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Dichloro-4-iodobenzene is a halogenated aromatic compound of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique trifunctional substitution pattern—featuring two vicinal chlorine atoms and a para-iodine atom—provides a versatile scaffold for the construction of complex molecular architectures. The high reactivity of the carbon-iodine bond makes it an excellent electrophilic partner in a multitude of cross-coupling reactions, enabling the regioselective formation of carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of its synthesis, physicochemical properties, key synthetic applications with detailed protocols, and essential safety information, serving as a critical resource for professionals engaged in chemical research and development.
Chemical Identity and Physicochemical Properties
1,2-Dichloro-4-iodobenzene is a solid at room temperature, typically appearing as a pale yellow to pale brown fused solid.[1] Its identity is unequivocally established by its Chemical Abstracts Service (CAS) registry number: 20555-91-3 .[1][2][3][4][5]
A summary of its key properties is presented below:
| Property | Value | Source(s) |
| CAS Number | 20555-91-3 | [1][2][3][6] |
| Molecular Formula | C₆H₃Cl₂I | [1][2][3][6] |
| Molecular Weight | 272.89 g/mol | [2][6] |
| IUPAC Name | 1,2-dichloro-4-iodobenzene | [1][6] |
| Synonyms | 4-Iodo-1,2-dichlorobenzene, 3,4-Dichloroiodobenzene | [2][4][6] |
| Appearance | Pale yellow to pale brown fused solid | [1] |
| Melting Point | 27-34 °C | [1][2][4] |
| Boiling Point | 259.0 ± 20.0 °C at 760 mmHg | [2] |
| Density | 2.0 ± 0.1 g/cm³ | [2] |
| InChI Key | NADPFZNWCQIJJW-UHFFFAOYSA-N | [1][6] |
| SMILES | C1=CC(=C(C=C1I)Cl)Cl | [1][6] |
Synthesis of 1,2-Dichloro-4-iodobenzene
The most reliable and commonly employed laboratory synthesis of 1,2-dichloro-4-iodobenzene proceeds via a Sandmeyer-type reaction, starting from the readily available precursor, 3,4-dichloroaniline.[2] This two-step sequence involves the diazotization of the primary amine followed by the substitution of the resulting diazonium salt with an iodide source.[7]
The low temperature (0-5 °C) for the diazotization step is critical. The arenediazonium salt intermediate is thermally unstable and prone to decomposition at higher temperatures, which would lead to the formation of phenolic byproducts and a significant reduction in yield.[7] The diazonium salt should be used immediately after its formation for the same reason.
Detailed Experimental Protocol: Synthesis from 3,4-Dichloroaniline[7][8]
Materials:
-
3,4-Dichloroaniline (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl, ~3.0 eq)
-
Sodium Nitrite (NaNO₂, 1.1 eq)
-
Potassium Iodide (KI, 1.2 eq)
-
Deionized Water
-
Dichloromethane (DCM) or Diethyl Ether
-
Saturated Sodium Thiosulfate Solution
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Ice Bath
Procedure:
-
Aniline Salt Formation: In a round-bottom flask, suspend 3,4-dichloroaniline in a mixture of water and concentrated HCl. Stir until a fine slurry or solution is formed.
-
Diazotization: Cool the flask in an ice-salt bath to 0-5 °C with vigorous stirring. Prepare a solution of sodium nitrite in a minimal amount of cold deionized water. Add this NaNO₂ solution dropwise to the cold aniline salt slurry, ensuring the temperature is strictly maintained below 5 °C. The rate of addition should be slow enough to control the exotherm.
-
Monitoring: After the complete addition of the NaNO₂ solution, continue stirring for an additional 20-30 minutes at 0-5 °C. The formation of the diazonium salt can be confirmed by testing a drop of the solution with starch-iodide paper (a positive test, indicating excess nitrous acid, will turn the paper blue/black).
-
Iodination: In a separate flask, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the KI solution with stirring. Effervescence (evolution of N₂ gas) will be observed.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then gently heat it to 40-50 °C for approximately 1 hour to ensure the complete decomposition of the diazonium salt.
-
Workup: Cool the reaction mixture to room temperature. Extract the aqueous layer with dichloromethane or diethyl ether (3 x volumes). Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to remove residual iodine), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified further by column chromatography on silica gel (using a non-polar eluent like hexanes) or by recrystallization to yield pure 1,2-dichloro-4-iodobenzene.
Core Applications in Cross-Coupling Reactions
The primary utility of 1,2-dichloro-4-iodobenzene in drug development and advanced synthesis lies in its role as a substrate for palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive than the C-Cl bonds, allowing for highly regioselective functionalization.[8] This selective reactivity is fundamental to building molecular complexity in a controlled manner.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds, widely used to synthesize biaryl scaffolds prevalent in pharmaceuticals.[9][10] 1,2-Dichloro-4-iodobenzene can be selectively coupled at the iodine position with a variety of aryl- or vinylboronic acids.
Detailed Experimental Protocol: Suzuki Coupling with Phenylboronic Acid [9][11]
Materials:
-
1,2-Dichloro-4-iodobenzene (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
2 M Aqueous Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane or Toluene/Ethanol mixture
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To a Schlenk flask or round-bottom flask, add 1,2-dichloro-4-iodobenzene, phenylboronic acid, the base (e.g., K₂CO₃), and the palladium catalyst.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to remove oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane) and the aqueous base solution via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C under the inert atmosphere with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 4-phenyl-1,2-dichlorobenzene product.
B. Heck-Mizoroki Reaction
The Heck reaction is a powerful tool for the arylation of alkenes, forming a new C-C bond at an sp² carbon.[12][13] Using 1,2-dichloro-4-iodobenzene, an aryl group can be selectively attached to an alkene like styrene or an acrylate ester. The reaction typically yields the trans isomer as the major product.[13]
Detailed Experimental Protocol: Heck Coupling with Styrene [12][14]
Materials:
-
1,2-Dichloro-4-iodobenzene (1.0 eq)
-
Styrene (1.2-1.5 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (1-2 mol%)
-
Triphenylphosphine (PPh₃) (2-4 mol%)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (1.5-2.0 eq)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, combine 1,2-dichloro-4-iodobenzene, the palladium catalyst, and the phosphine ligand.
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add the anhydrous solvent (e.g., MeCN), the base (e.g., Et₃N), and finally the alkene (styrene) via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir. Monitor the reaction by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography to afford the stilbene derivative.
C. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[8] This reaction is indispensable for synthesizing arylalkynes, which are key intermediates for many pharmaceuticals and organic materials. A co-catalyst, typically a copper(I) salt like CuI, is used to facilitate the reaction.[1]
Detailed Experimental Protocol: Sonogashira Coupling with Phenylacetylene [1][3]
Materials:
-
1,2-Dichloro-4-iodobenzene (1.0 eq)
-
Phenylacetylene (1.1-1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-3 mol%)
-
Copper(I) Iodide (CuI) (2-5 mol%)
-
An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA) (used as solvent or co-solvent)
-
Tetrahydrofuran (THF) (optional co-solvent)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To a Schlenk flask, add 1,2-dichloro-4-iodobenzene, the palladium catalyst, and the copper(I) iodide co-catalyst.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add the degassed solvent (e.g., THF) and the amine base. Finally, add the terminal alkyne (phenylacetylene) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often mildly exothermic and can typically be run without external heating. Monitor progress by TLC.
-
Workup: Once the starting material is consumed, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the precipitated amine salt and catalysts.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel.
Spectroscopic Characterization
Authentic samples of 1,2-dichloro-4-iodobenzene can be characterized by standard spectroscopic methods. Reference spectra are available in public databases.[2][6][15]
-
¹H NMR: The proton NMR spectrum will show a characteristic pattern for a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for C-H aromatic stretching, C=C aromatic ring stretching, and strong absorptions in the fingerprint region corresponding to C-Cl and C-I bonds.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z ≈ 272, with a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).[2][6]
Safety and Handling
1,2-Dichloro-4-iodobenzene is classified as hazardous.[6][11]
-
Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[6][11] It causes skin irritation and serious eye irritation.[6][11] It may also cause respiratory irritation.[6]
-
Precautions: Handle only in a well-ventilated area or fume hood.[11] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat.[11] Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16] The compound is noted to be light-sensitive, so it should be stored in an opaque or amber container.[4][16]
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[11][16]
References
-
Chemsrc. 1,2-Dichloro-4-iodobenzene | CAS#:20555-91-3. [Link]
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Fisher Scientific. 1,2-Dichloro-4-iodobenzene, 98% 10 g | Buy Online | Thermo Scientific Alfa Aesar. [Link]
-
PubChem. Benzene, 1,2-dichloro-4-iodo- | C6H3Cl2I | CID 88591. [Link]
-
SpectraBase. 1,2-Dichloro-4-iodobenzene. [Link]
- Krasnokutskaya, E. A., et al. (2007). A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. Synthesis, 2007(1), 81-84.
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Odinity. Intro to Organometallics: The Heck Reaction. [Link]
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NROChemistry. Sonogashira Coupling. [Link]
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Organic Syntheses. iodobenzene dichloride. [Link]
- P. Kaszynski, J.T. Manka. Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry, 124 (2003), 39-43.
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Wikipedia. Heck reaction. [Link]
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Organic Chemistry Portal. Diazotisation. [Link]
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Wikipedia. Sonogashira coupling. [Link]
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ResearchGate. Industrial application of (dichloroiodo)benzene. [Link]
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Stenutz. 1,2-dichloro-4-iodobenzene. [Link]
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Scribd. Exp 4 - Suzuki Coupling Reaction. [Link]
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Chemistry LibreTexts. Sonogashira Coupling. [Link]
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JoVE. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
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